![molecular formula C13H17FN2O B1528796 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one CAS No. 1404957-26-1](/img/structure/B1528796.png)
3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one
Übersicht
Beschreibung
3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one is a useful research compound. Its molecular formula is C13H17FN2O and its molecular weight is 236.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring substituted with an amino group and a 2-fluorophenyl group. Its molecular formula is C13H16FN3O, and it has been studied for its interactions with various biological systems.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antiproliferative properties against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). For instance, a related compound showed higher efficacy compared to standard references like sunitinib and 5-fluorouracil, indicating potential as an antitumor agent .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF7 | TBD | |
Related Compound A | HCT116 | TBD | |
Sunitinib | MCF7 | TBD |
Neuropharmacological Effects
The compound has also been evaluated for its effects on neurotransmitter systems. It is believed to interact with dopamine transporters, potentially influencing dopaminergic signaling pathways. The selectivity for the dopamine transporter (DAT) suggests that it may have implications in treating disorders like Parkinson's disease or schizophrenia .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Antitumor Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or inhibition of cell cycle progression.
- Neurotransmitter Modulation : By interacting with DAT, it could enhance dopamine reuptake inhibition, leading to increased synaptic dopamine levels.
- Antimicrobial Mechanism : The structural features may disrupt bacterial cell membranes or inhibit essential enzymatic processes.
Case Studies
A notable study investigated the structure-activity relationship (SAR) of piperidine derivatives, including those with similar structures to this compound. The research highlighted how modifications in the fluorophenyl moiety affected the potency against various biological targets .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Opioid Analgesics Development
The compound is structurally related to the fentanyl series, which are potent opioid analgesics. Research indicates that modifications to the piperidine ring can significantly affect analgesic potency. For instance, derivatives of this compound may exhibit high affinity for μ-opioid receptors while showing lower affinity for δ- and κ-opioid receptors, similar to fentanyl's profile .
2. Nucleoside Transporter Inhibition
Recent studies have highlighted its potential as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial in nucleotide synthesis and adenosine regulation. Compounds similar to 3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one have been shown to selectively inhibit ENT2 over ENT1, suggesting a pathway for developing targeted cancer therapies .
3. Structure-Activity Relationship Studies
The compound serves as a valuable template in structure-activity relationship (SAR) studies aimed at optimizing the selectivity and potency of nucleoside transporter inhibitors. Variations in substituents on the phenyl ring have been systematically analyzed to determine their impact on inhibitory activity against ENT1 and ENT2 .
Case Studies
Case Study 1: FPMINT Analogues
A study investigating FPMINT analogues demonstrated that certain modifications could enhance selectivity for ENT2. The compound was tested on nucleoside transporter-deficient cells, revealing that specific structural changes led to significant differences in inhibitory potency, with some analogues achieving IC50 values in the low micromolar range .
Case Study 2: Opioid Receptor Binding Affinity
Research on the binding affinities of various piperidine derivatives has shown that small alterations in chemical structure can lead to substantial changes in receptor selectivity and potency. For example, compounds derived from this compound exhibited μ-receptor affinities comparable to fentanyl, indicating potential therapeutic applications in pain management .
Table 1: Inhibitory Potency of FPMINT Analogues on ENTs
Compound | IC50 (ENT1) | IC50 (ENT2) | Selectivity Ratio (ENT2/ENT1) |
---|---|---|---|
FPMINT | 5.99 µM | 0.99 µM | 6.04 |
Compound 3c | 171.11 µM | 36.82 µM | 4.64 |
Compound 1b | 1.82 µM | No effect | N/A |
Table 2: Analgesic Potency Comparison
Compound | ED50 (mg/kg) | μ-Receptor Affinity (nM) |
---|---|---|
Fentanyl | 0.003 mg/kg | 3.45 |
3-Amino-1-[1-(2-FPh)E]P2O | TBD | TBD |
Eigenschaften
IUPAC Name |
3-amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-9(10-5-2-3-6-11(10)14)16-8-4-7-12(15)13(16)17/h2-3,5-6,9,12H,4,7-8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGNPJNCJOZJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)N2CCCC(C2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.